2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide typically involves the reaction of 2-methyl-2H-[1,2,3]triazol-4-ylamine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-[1,2,3]triazol-4-ylamine: The parent compound without the hydrobromide group.
1,2,3-Triazole: A related triazole compound with different substitution patterns.
4-Amino-1,2,3-triazole: Another triazole derivative with an amino group at the 4-position.
Uniqueness
2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which can influence its reactivity and solubility. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide is a compound that belongs to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms in their ring structure. They are classified into two main types: 1,2,3-triazoles and 1,2,4-triazoles. The 1,2,3-triazole derivatives are particularly noted for their ability to mimic amide bonds and their utility in medicinal chemistry due to their stability and bioactivity .
Biological Activities
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, compounds with a triazole moiety have shown effectiveness against various strains of bacteria and fungi .
Anticancer Properties
Studies have highlighted the potential of triazole compounds in cancer therapy. The incorporation of the triazole ring into drug design has led to the development of agents that can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain triazole derivatives have demonstrated cytotoxic effects against human cancer cell lines with IC50 values in the micromolar range .
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have also been documented. This compound may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as inhibitors of specific enzymes involved in pathogen metabolism or tumor progression.
- Receptor Binding : The compound may interact with various biological receptors, influencing signaling pathways critical for cellular function.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA or inhibit DNA synthesis in cancer cells .
Case Studies and Research Findings
A series of studies have evaluated the efficacy of triazole derivatives in various biological contexts:
- Antibacterial Study : A study assessed the antibacterial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens .
- Cytotoxicity Assay : In vitro assays on human cancer cell lines (e.g., MCF-7 and HCT-116) revealed that certain derivatives showed potent cytotoxic effects with IC50 values below 50 µM .
Data Table
Properties
IUPAC Name |
2-methyltriazol-4-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.BrH/c1-7-5-2-3(4)6-7;/h2H,1H3,(H2,4,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDZVXZCPDXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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